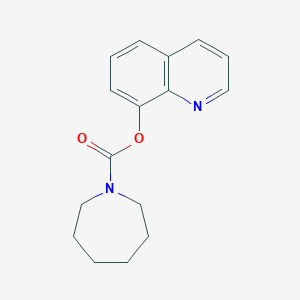
8-quinolinyl 1-azepanecarboxylate
説明
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including temperature tunable synthesis and palladium-catalyzed reactions. For example, Porashar et al. (2022) demonstrated the efficient synthesis of tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines from 2-aminobenzonitriles using SnCl4, showcasing a methodology applicable to the synthesis of quinoline derivatives (Porashar et al., 2022). Additionally, Jalal et al. (2014) developed an iron(III) chloride-catalyzed synthesis of dihydroquinolines from alkyne tethered 2-amino benzaldehyde/acetophenone derivatives, highlighting the versatility of catalyzed reactions in synthesizing quinoline derivatives (Jalal et al., 2014).
Molecular Structure Analysis
Quinoline derivatives exhibit diverse molecular structures, often determined by X-ray crystallography. For instance, Amirnasr et al. (2006) reported on the crystal structures of copper(I) complexes with quinoline-8-amine derivatives, revealing distorted tetrahedral coordination around the Cu(I) center (Amirnasr et al., 2006).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, including hydrolysis and coordination to metal ions. Son et al. (2010) explored the reactivity of 8-(dimesitylboryl)quinoline, showing its hydrolysis and coordination with metals like Cu(I), Ag(I), and Pd(II), indicative of the compound's ambiphilic nature and its potential in forming coordination complexes (Son et al., 2010).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility and melting points, are crucial for their application in various fields. Patel et al. (2000) synthesized 8-quinolinyl acrylate copolymers, characterizing them through spectroscopy and thermal analysis, providing insight into the polymers' stability and molecular weight distribution (Patel et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity and binding interactions, are pivotal for the functionality of quinoline derivatives. Douadi et al. (2020) synthesized azoimine quinoline derivatives, analyzing their antioxidant, anti-inflammatory, antimicrobial activities, and DNA/BSA binding, demonstrating the compounds' broad biological potential (Douadi et al., 2020).
作用機序
Target of Action
8-Quinolinyl 1-azepanecarboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline and its derivatives have been found in many natural products, pharmaceuticals, and agrochemicals Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, due to their versatile structure .
Mode of Action
Quinoline derivatives are known to undergo c–h bond activation/functionalization . This process involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . A single electron transfer (SET) pathway is suggested in most cases .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways due to their versatile structure . These interactions can lead to changes in cellular processes and can have downstream effects on the organism’s physiology .
Pharmacokinetics
The pharmacokinetics of quinoline derivatives can vary widely depending on their specific structure and the presence of functional groups .
Result of Action
Quinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer activities . These activities result from the compound’s interaction with its targets and its effect on biochemical pathways .
Action Environment
The action, efficacy, and stability of 8-quinolinyl 1-azepanecarboxylate can be influenced by various environmental factors. These factors can include the presence of other compounds, the pH of the environment, temperature, and the presence of light . .
将来の方向性
特性
IUPAC Name |
quinolin-8-yl azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(18-11-3-1-2-4-12-18)20-14-9-5-7-13-8-6-10-17-15(13)14/h5-10H,1-4,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCKQTRGLFHYJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinolin-8-yl azepane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-adamantyloxy)ethyl]-3-methoxy-2-naphthamide](/img/structure/B4019389.png)

![2-[4-(3-methoxybenzyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B4019394.png)

![2-[(2,4-dichlorophenyl)amino]-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B4019411.png)
![N-[(2-hydroxy-1-naphthyl)(3-nitrophenyl)methyl]-3-phenylpropanamide](/img/structure/B4019417.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-ol](/img/structure/B4019424.png)
![3-allyl-6-isopropyl-2-mercapto-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4019425.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)
![2,4-dichloro-N-[4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]benzamide](/img/structure/B4019454.png)

![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)
![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)